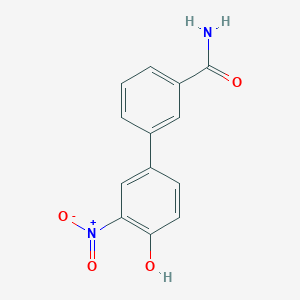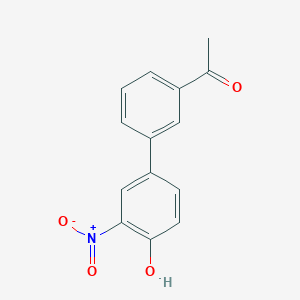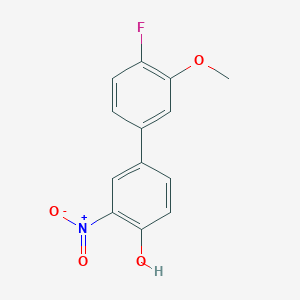
4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% (4-MMP-2NP) is a chemical compound composed of an aromatic ring with a nitro group and a methoxy group attached. It is a colorless solid that is soluble in organic solvents and has a melting point of 55 °C. 4-MMP-2NP is used in a variety of scientific applications, such as organic synthesis, drug discovery, and material science. It is also used in the synthesis of a variety of pharmaceuticals, dyes, and other compounds.
Applications De Recherche Scientifique
4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% has a variety of scientific applications. In organic synthesis, it is used as a reagent for the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and other compounds. In drug discovery, it is used as a starting material for the synthesis of new drugs and drug candidates. In material science, it is used as a precursor for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% is not fully understood. It is believed that the nitro group in 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% is responsible for its reactivity, as it is capable of accepting and donating electrons. This allows 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% to act as a nucleophile, which enables it to react with other molecules and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% are not well understood. In laboratory experiments, 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties. However, further research is needed to determine the exact biochemical and physiological effects of 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95%.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is soluble in organic solvents, making it easy to handle and store. However, 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its reactivity can make it difficult to control the reaction conditions.
Orientations Futures
The future directions for 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% research are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, research is needed to explore its potential uses in drug discovery and material science. Finally, research is needed to develop new methods for synthesizing 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% and to optimize its use in laboratory experiments.
Méthodes De Synthèse
4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 4-methoxy-5-methylphenol with nitric acid, which produces 4-methoxy-5-methylphenyl nitrate. The second step involves the reaction of 4-methoxy-5-methylphenyl nitrate with sodium nitrite in an aqueous solution, which produces 4-methoxy-5-methylphenyl-2-nitrophenol.
Propriétés
IUPAC Name |
4-(2-methoxy-5-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-3-6-14(19-2)11(7-9)10-4-5-13(16)12(8-10)15(17)18/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOMWKVERYWWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686264 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-methylphenyl)-2-nitrophenol | |
CAS RN |
1261951-98-7 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














